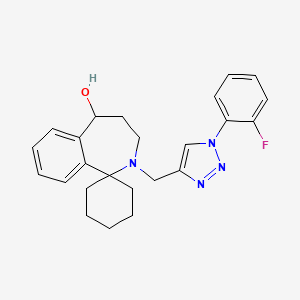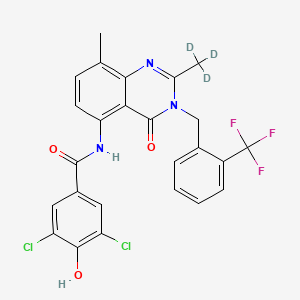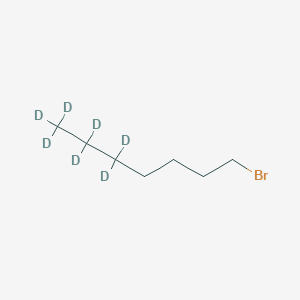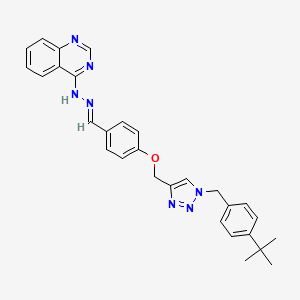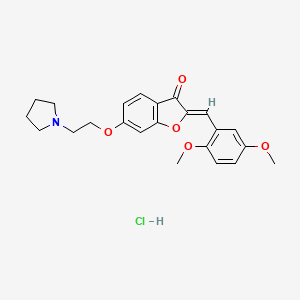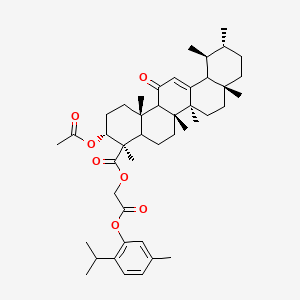
Anti-inflammatory agent 61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 61 is a potent compound known for its ability to diminish tumor necrosis factor-alpha expression in lipopolysaccharide-induced inflammation within RAW 264.7 cells . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory conditions.
Méthodes De Préparation
The synthesis of Anti-inflammatory agent 61 involves several steps. One common synthetic route includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step. Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Anti-inflammatory agent 61 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often occurs in the presence of nucleophiles or electrophiles, depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Anti-inflammatory agent 61 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrimidine derivatives.
Biology: The compound is employed in research to understand the molecular mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 61 involves the inhibition of key inflammatory mediators. The compound diminishes tumor necrosis factor-alpha expression, which plays a crucial role in the inflammatory response . Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor that regulates the expression of various inflammatory genes . These actions result in the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 61 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Diclofenac sodium: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Pyrazolyl structural analogs: These compounds exhibit anti-inflammatory potential and are structurally related to this compound. This compound stands out due to its potent inhibition of tumor necrosis factor-alpha and its specific action on nuclear factor kappa B.
Propriétés
Formule moléculaire |
C44H62O7 |
|---|---|
Poids moléculaire |
703.0 g/mol |
Nom IUPAC |
[2-(5-methyl-2-propan-2-ylphenoxy)-2-oxoethyl] (3R,4R,6aR,6bS,8aR,11R,12S,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |
InChI |
InChI=1S/C44H62O7/c1-25(2)30-13-12-26(3)22-33(30)51-36(47)24-49-39(48)44(11)34-15-19-43(10)38(41(34,8)18-16-35(44)50-29(6)45)32(46)23-31-37-28(5)27(4)14-17-40(37,7)20-21-42(31,43)9/h12-13,22-23,25,27-28,34-35,37-38H,14-21,24H2,1-11H3/t27-,28+,34?,35-,37?,38?,40-,41+,42-,43-,44-/m1/s1 |
Clé InChI |
REIYQAJXZCLLHU-CZIYDYKRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C |
SMILES canonique |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
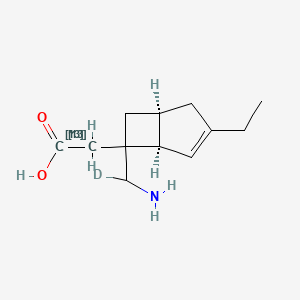
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
